molecular formula C17H17NO2S B3015608 N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide CAS No. 2034558-20-6

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide

Cat. No.: B3015608
CAS No.: 2034558-20-6
M. Wt: 299.39
InChI Key: DRCSILBRMVKNMV-UHFFFAOYSA-N
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Description

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is a compound that features a benzofuran ring and a thiophene ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Biochemical Analysis

Biochemical Properties

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide has been shown to interact with various enzymes and proteins, contributing to its potential biological activities . For instance, it has been reported to exhibit significant inhibitory effects on Src kinase . The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on enzyme activity and protein function.

Cellular Effects

This compound has been tested for its cytotoxic effects on various human cancer cell lines, including leukemia, prostate cancer, colorectal cancer, and renal cell carcinoma. The studies have shown promising results in inhibiting cell growth, indicating potential use in cancer therapy. It is likely that this compound influences cell function through impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory effects on Src kinase suggest that it may exert its effects at the molecular level through binding interactions with this enzyme, leading to its inhibition . This could result in changes in gene expression and other downstream effects.

Temporal Effects in Laboratory Settings

Given its reported biological activities, it is plausible that its effects on cellular function may change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its reported cytotoxic effects on various human cancer cell lines, it would be interesting to investigate its dosage effects in animal models of these cancers.

Metabolic Pathways

Given its structural features, it is likely that it interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is plausible that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Given its biochemical properties and potential interactions with various biomolecules, it is likely that it is directed to specific compartments or organelles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide typically involves the construction of the benzofuran and thiophene rings followed by their coupling. One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the efficient construction of complex benzofuran ring systems . The thiophene ring can be synthesized using various methods, including the Gewald reaction, which involves the condensation of a ketone with a cyanoacetamide in the presence of sulfur.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for higher yields and purity. This may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and reduce side reactions . Additionally, the use of proton quantum tunneling has been reported to improve the yield and reduce side reactions in the synthesis of benzofuran rings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Benzofuran-2,3-dione derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated benzofuran and thiophene derivatives.

Scientific Research Applications

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide is unique due to the combination of benzofuran and thiophene rings in its structure

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-9-16(21-11-12)17(19)18-8-4-6-14-10-13-5-2-3-7-15(13)20-14/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCSILBRMVKNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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